4-Methoxy-4-methylazepane hydrochloride
Description
4-Methoxy-4-methylazepane hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-methoxy-4-methylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(10-2)4-3-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCWGGJLUATKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-4-methylazepane hydrochloride typically involves the reaction of 4-methoxy-4-methylazepane with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control.
Chemical Reactions Analysis
4-Methoxy-4-methylazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Methoxy-4-methylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylazepane hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system it interacts with.
Comparison with Similar Compounds
4-Methoxy-4-methylazepane hydrochloride can be compared with other similar compounds, such as:
4-Methylazepane hydrochloride: This compound lacks the methoxy group, which can significantly alter its chemical and biological properties.
4-Ethoxy-4-methylazepane hydrochloride: The ethoxy group can change the compound’s reactivity and interactions with biological systems.
The uniqueness of 4-Methoxy-4-methylazepane hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
The synthesis of 4-Methoxy-4-methylazepane hydrochloride typically involves the formation of azepane derivatives through cyclization reactions. Various synthetic routes have been explored, highlighting the importance of optimizing conditions to enhance yield and purity. The compound's structure features a seven-membered ring with methoxy and methyl substituents, contributing to its unique reactivity profile.
Biological Activity
The biological activity of 4-Methoxy-4-methylazepane hydrochloride can be inferred from studies on related azepane compounds. These compounds have been shown to exhibit a range of activities:
- Anticancer Activity : Azepanes have demonstrated efficacy against various cancer cell lines. For instance, certain azepane derivatives have shown IC50 values in the nanomolar range against liver, breast, and colon cancer cells, indicating potent anticancer properties .
- Enzyme Inhibition : Some azepanes act as inhibitors of glycosidases and other enzymes. For example, compounds with similar structures have been reported to inhibit α-glucosidase with IC50 values significantly lower than standard drugs .
- Neurological Effects : Azepanes are also being explored for their potential in treating neurological disorders. Compounds in this class have shown activity as acetylcholinesterase inhibitors, which may help in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies provide insights into the biological effects of azepanes:
- Anticonvulsant Properties : Research has indicated that certain azepane compounds possess anticonvulsant properties with minimal side effects, making them promising candidates for further development .
- Antimicrobial Activity : Azepane derivatives have been tested for their ability to inhibit bacterial growth. One study highlighted their interference with bacterial RNA decoding sites, leading to inhibited translation in Staphylococcus aureus .
- Dual Action Mechanisms : Some azepanes have been identified as dual antagonists for receptors involved in respiratory diseases, showcasing their potential for treating conditions like Chronic Obstructive Pulmonary Disease (COPD) .
Data Tables
The following table summarizes key findings related to the biological activity of azepanes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
